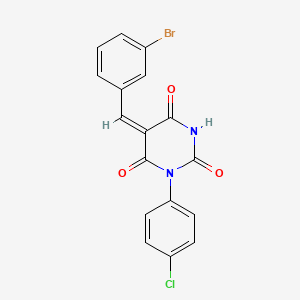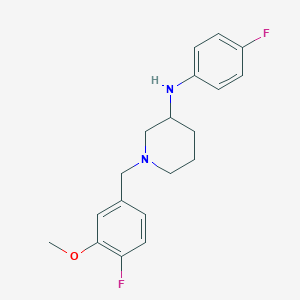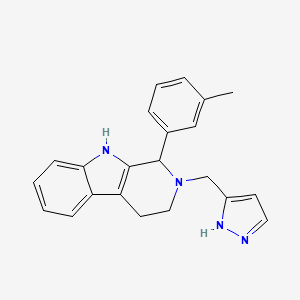
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and a 3-methoxypiperidin-1-yl group attached to the triazine ring
Métodos De Preparación
The synthesis of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-chlorobenzonitrile, 3-methoxypiperidine, and hydrazine hydrate.
Formation of Intermediate: The 4-chlorobenzonitrile is reacted with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with 3-methoxypiperidine to form the desired triazine compound.
Reaction Conditions: The reactions are typically carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine atom in the 4-chlorophenyl group is replaced by other substituents such as alkyl or aryl groups using appropriate reagents.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amine and carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
5-(4-Chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,2,4-triazine: This compound lacks the 3-methoxypiperidin-1-yl group and may have different chemical and biological properties.
3-(3-Methoxypiperidin-1-yl)-1,2,4-triazine: This compound lacks the 4-chlorophenyl group and may exhibit different reactivity and applications.
5-(4-Methylphenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine: This compound has a methyl group instead of a chlorine atom in the phenyl ring, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that make it valuable for various scientific research applications.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxypiperidin-1-yl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-3-2-8-20(10-13)15-18-14(9-17-19-15)11-4-6-12(16)7-5-11/h4-7,9,13H,2-3,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMBIUCLTAPRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-phenylbutyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6011167.png)
![3-(1H-benzimidazol-2-yl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B6011172.png)
![N-(2-methyl-2-propen-1-yl)-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6011185.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6011188.png)
![3-{[(4-methoxybenzyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B6011193.png)
![(2E)-5-[(Furan-2-YL)methyl]-N-nitro-1-phenyl-1,3,5-triazinan-2-imine](/img/structure/B6011196.png)

![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6011214.png)
![4-[(1-cyclopentyl-6-oxo-3-piperidinyl)carbonyl]-1-(3,5-dimethylphenyl)-2-piperazinone](/img/structure/B6011232.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide 1-oxide](/img/structure/B6011235.png)

![2-[(E)-[2-(1H-1,3-BENZODIAZOL-2-YL)HYDRAZIN-1-YLIDENE]METHYL]-6-NITROPHENOL](/img/structure/B6011244.png)


